molecular formula C10H18N2O2S B562825 (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 101410-18-8

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No. B562825
CAS RN: 101410-18-8
M. Wt: 230.326
InChI Key: KPAOKCBKJXBXNI-ZETCQYMHSA-N
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Description

“Benzyl (S)-2-carbamothioylpyrrolidine-1-carboxylate” is a chemical compound with the formula C13H16N2O2S . It has a molecular weight of 264.34 .


Synthesis Analysis

The synthesis of this compound involves the use of Lawesson’s reagent added to a stirred slurry of benzyl (S)-2-carbamoyl-pyrrolidine-1-carboxylate in toluene at ambient temperature . The reaction mixture is heated to 100°C for 3 hours, after which the solvents are removed . The residue is then purified by flash silica gel chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the available sources .

Scientific Research Applications

Peptide Synthesis

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate: is extensively used in peptide synthesis. As a tert-butyl ester, it serves as a protected form of amino acids, which are the building blocks of peptides. The protection of the carboxyl group is crucial to prevent unwanted reactions during the synthesis process .

Protein Modification

In the field of protein engineering and modification, this compound is employed to introduce modifications to amino acids within proteins. This can be particularly useful in the study of protein structure and function, as well as in the development of therapeutic proteins .

Beta-Secretase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of beta-secretase, an enzyme involved in the production of beta-amyloid peptides. Inhibitors of this enzyme are potential therapeutic agents for the treatment of Alzheimer’s disease .

Cancer Research

The tert-butyl ester group in this compound is utilized in the synthesis of prodrugs for cancer treatment. These prodrugs can be designed to release active drugs selectively in the cancerous environment, thereby reducing systemic toxicity .

Enzyme Assays

In biochemical research, (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is used as a substrate in enzyme assays. These assays are essential for understanding enzyme kinetics and mechanisms .

Material Synthesis

The tert-butyl group in this compound finds application in the synthesis of polymers and other materials. Its ability to act as a protecting group allows for the controlled synthesis of complex materials .

Safety and Hazards

The safety and hazard information for this compound is not provided in the available sources .

properties

IUPAC Name

tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708313
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101410-18-8
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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